molecular formula C24H32N2O5 B069023 Bedoradrine CAS No. 194785-19-8

Bedoradrine

Cat. No.: B069023
CAS No.: 194785-19-8
M. Wt: 428.5 g/mol
InChI Key: OANCEOSLKSTLTA-REWPJTCUSA-N
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Description

Bedoradrine is a small molecule drug that acts as a highly selective beta-2 adrenergic receptor agonist. It is primarily investigated for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions

Bedoradrine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bedoradrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or oxidation states .

Scientific Research Applications

Bedoradrine has several scientific research applications, including:

Mechanism of Action

Bedoradrine exerts its effects by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the airways, reducing bronchoconstriction and improving airflow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bedoradrine

This compound is unique due to its high selectivity for beta-2 adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its molecular structure allows for specific interactions with the receptor, leading to effective bronchodilation and symptom relief in respiratory conditions .

Properties

IUPAC Name

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANCEOSLKSTLTA-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173123
Record name Bedoradrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194785-19-8
Record name Bedoradrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194785-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bedoradrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedoradrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bedoradrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEDORADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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